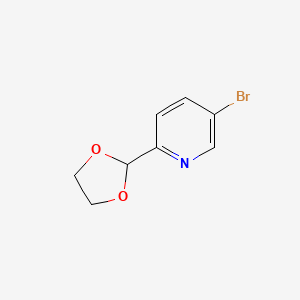
5-Bromo-2-(1,3-dioxolan-2-yl)pyridine
Descripción general
Descripción
“5-Bromo-2-(1,3-dioxolan-2-yl)pyridine” is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO2/c9-6-2-1-3-10-7 (6)8-11-4-5-12-8/h1-3,8H,4-5H2 . This indicates that the molecule consists of a pyridine ring with a bromine atom and a 1,3-dioxolane group attached to it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.06 . The physical form and other specific physical and chemical properties of this compound are not well documented in the available literature.Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
Synthesis of Meldrum’s Acid Derivatives : A study by Kuhn et al. (2003) described the synthesis of 1-{2,2-dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, a new route to Meldrum’s acid derivatives using 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine (Kuhn, Al-Sheikh, & Steimann, 2003).
Synthesis of Heterocyclic Systems : Another study by Bogolyubov et al. (2004) utilized 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one as a “Masked” α-Bromo-α'-Hydroxy Ketone in the synthesis of various heterocyclic systems (Bogolyubov, Chernysheva, & Semenov, 2004).
Spectroscopic and Optical Studies
Spectroscopic Characterization : Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies (Vural & Kara, 2017).
Photoinduced Tautomerization Studies : Vetokhina et al. (2012) investigated photoinduced tautomerization in 2-(1H-pyrazol-5-yl)pyridines and related derivatives, providing insights into the excited-state dynamics of such compounds (Vetokhina et al., 2012).
Biological and Medicinal Applications
Antimicrobial and Antitumor Activities : A study by Liu et al. (1996) synthesized and evaluated 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, including derivatives of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine, for their antimicrobial and antitumor activities (Liu et al., 1996).
Inhibitory Effect on Ribonucleotide Reductase : Another study by Liu et al. (1996) also reported on the inhibitory effect of these compounds on ribonucleotide reductase activity and their in vitro and in vivo antineoplastic activity against L1210 leukemia (Liu, Lin, Cory, Cory, & Sartorelli, 1996).
Chemical and Physical Characterization
Synthesis of Organometallic Complexes : Research by Heard et al. (2003) focused on synthesizing tricarbonylrhenium(I) halide complexes with chiral non-racemic 2-(dioxolanyl)-6-(dioxanyl)pyridine ligands, contributing to the understanding of organometallic chemistry involving such ligands (Heard, King, Sroisuwan, & Kaltsoyannis, 2003).
Fluorescence Properties of Pyridine Derivatives : Girgis, Kalmouch, and Hosni (2004) synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and evaluated their fluorescence properties, contributing to the understanding of the optical characteristics of these compounds (Girgis, Kalmouch, & Hosni, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-(1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-5-6)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCADPDVDFTZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

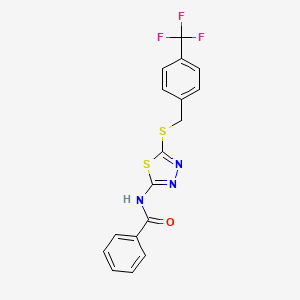
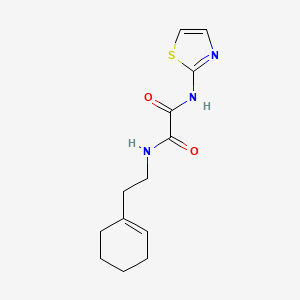
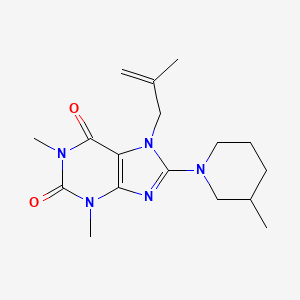
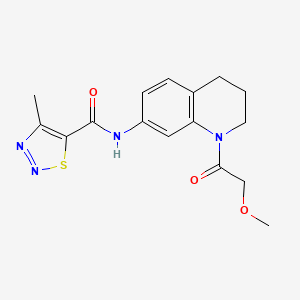
![1-propyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-3-amine](/img/structure/B2811507.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2811508.png)
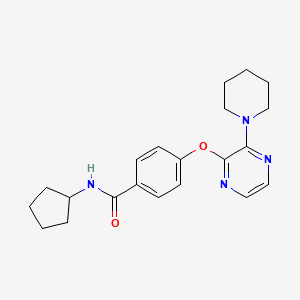

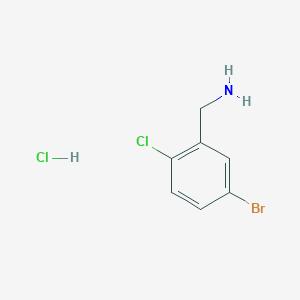
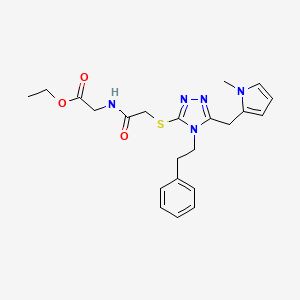

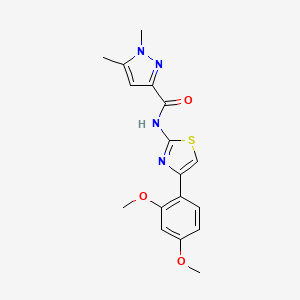
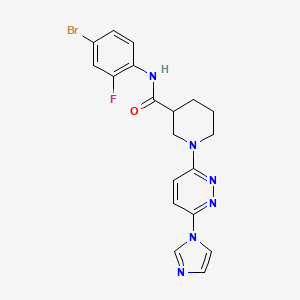
![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)